9-顺式视黄基油酸酯

描述

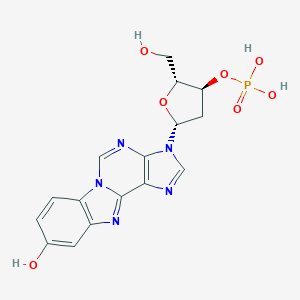

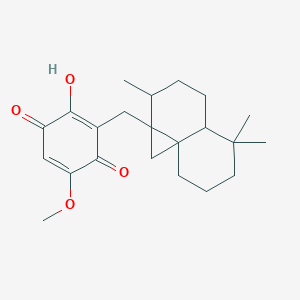

9-cis-Retinyl oleate is a derivative of retinol, which is a form of vitamin A. It is related to compounds such as 9-cis-retinoic acid, which is known to function through conformational alterations of ligand-dependent nuclear transcription factors, the retinoic acid receptors (RARs), and retinoid X receptors (RXRs) . These receptors are involved in a variety of biological processes, including cell differentiation, apoptosis, and the maintenance of epithelial tissue integrity.

Synthesis Analysis

The synthesis of 9-cis-retinoids can be achieved through various chemical reactions. One method involves the stereocontrolled synthesis using a Stille coupling reaction, which allows for the formation of 9-cis-retinoids with locked 6-s-cis and 6-s-trans conformations . Another approach for synthesizing 9-cis-retinoic acid analogs is through a Suzuki reaction, which has been shown to be highly convergent and efficient for attaching the polyenic side chain to the hydrophobic ring .

Molecular Structure Analysis

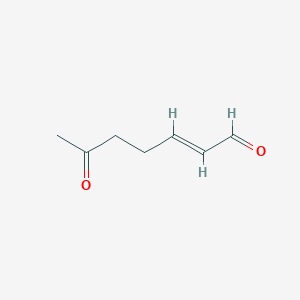

The molecular structure of 9-cis-retinoids is characterized by a polyenic side chain with a specific geometric configuration. The Z geometry of this side chain is crucial for the biological activity of these compounds . The locked conformations of 6-s-cis and 6-s-trans are significant as they affect the interaction with nuclear receptors .

Chemical Reactions Analysis

9-cis-Retinoids undergo various chemical reactions in biological systems. For instance, 9-cis-retinoic acid can be synthesized from 9-cis-retinol through the action of cis-retinol dehydrogenase (cRDH) . Additionally, 9-cis-retinoic acid can be produced directly from 9-cis-beta-carotene in human intestinal mucosa, indicating that dietary beta-carotene can serve as a precursor for this biologically active form of vitamin A .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-cis-retinoids are influenced by their polyenic structure, which is responsible for their light-absorbing properties and their ability to isomerize under certain conditions. For example, 9-cis-retinyl acetate can undergo photoisomerization to form 9-cis-retinal, a process that is important for the visual cycle and potential treatment of retinal diseases . The metabolism of 9-cis-retinoic acid in rats has shown that it can be hydroxylated, ketonized, and reduced to form various metabolites, including 13,14-dihydro-9-cis-retinoic acid .

科学研究应用

方法学进步

涉及9-顺式视黄基油酸酯的科学研究的一个关键进步是开发了测定视黄基酯(包括9-顺式视黄基油酸酯)的灵敏方法。Biesalski和Weiser(1989)开发了一种等度吸附HPLC方法,显著提高了舌头、气管和内耳等依赖充足维生素A供应的组织中视黄基酯的检测(Biesalski & Weiser, 1989)。

眼部健康中的生化分析

Mata等人(1998)的研究重点是视网膜色素上皮(RPE)膜中视黄基酯水解酶(REH)活性对各种视黄醇异构体的特异性,包括9-顺式视黄基油酸酯。这项研究提供了对REH底物特异性的见解,这对于理解视网膜健康和疾病至关重要(Mata, Mata, & Tsin, 1998)。

在视网膜疾病治疗中的应用

9-顺式视黄基酯及其衍生物(如9-顺式视黄基乙酸酯)的合成是治疗遗传性视网膜疾病的一个兴趣领域。Kochman等人(2021)研究了全反式视黄基乙酸酯光异构化成9-顺式视黄基乙酸酯(9-顺式视网醛的前体)的机制,9-顺式视网醛在视网膜疾病治疗中具有潜力(Kochman, Palczewski, & Kubas, 2021)。

对生物合成和代谢的见解

Paik等人(2000)研究了9-顺式视黄醇的代谢及其在肝源性细胞系中转化为9-顺式视黄酸的过程。这项研究为理解9-顺式视黄酸的生物合成途径提供了基础知识,9-顺式视黄酸是类视黄醇代谢中的重要参与者(Paik等人,2000)。

属性

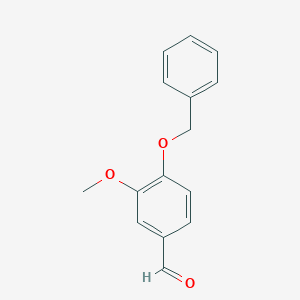

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-SNTFCKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433316 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-Retinyl Oleate | |

CAS RN |

79433-57-1 | |

| Record name | 9-cis-Retinyl Oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。